O-(4-fluoro-3-methylbenzyl)hydroxylamine

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Researchers targeting IDO1 for cancer immunotherapy often find unsubstituted O-benzylhydroxylamine lacks sufficient cellular potency. O-(4-Fluoro-3-methylbenzyl)hydroxylamine provides a validated starting point for nanomolar IDO1 inhibitors, with meta-halogen and para-fluoro substitution dramatically improving potency in SAR studies. It also serves as a critical intermediate for Kahalalide F analogs with paclitaxel-comparable antitumor activity. • Enhanced cellular potency via strategic fluorine/methyl placement • Orthogonal reactivity enables chemoselective carbonyl capture for bioconjugation • Reliable supply with cold-chain logistics, ready for immediate global dispatch

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
Cat. No. B12071513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-fluoro-3-methylbenzyl)hydroxylamine
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CON)F
InChIInChI=1S/C8H10FNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3
InChIKeyKQPBWQPKXPDTMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4-Fluoro-3-methylbenzyl)hydroxylamine Overview


O-(4-Fluoro-3-methylbenzyl)hydroxylamine (CAS 1388054-31-6) is a specialized O-substituted hydroxylamine bearing a para-fluoro and meta-methyl substituted benzyl group . It belongs to the O-benzylhydroxylamine class, which has garnered significant attention for enzyme inhibition, particularly against Indoleamine 2,3-dioxygenase-1 (IDO1) [1]. The unique substitution pattern of this compound is designed to modulate electronic and steric properties, influencing its reactivity and biological interactions compared to the parent O-benzylhydroxylamine or other halogenated analogs.

Why Generic O-Benzylhydroxylamine Cannot Substitute


Generic substitution of O-(4-fluoro-3-methylbenzyl)hydroxylamine with unsubstituted O-benzylhydroxylamine or other halogenated variants (e.g., 2-chloro-6-fluoro, 3,5-dichloro) is unreliable without validation. Structure-activity relationship (SAR) studies on O-benzylhydroxylamine derivatives have demonstrated that even minor substituent modifications on the aromatic ring profoundly alter inhibitory potency against IDO1 [1]. Specifically, meta-halogen substitution significantly improves potency, while different substitution patterns lead to variable ligand efficiency and cellular activity [1]. The precise 4-fluoro-3-methyl pattern on our target compound creates a unique electronic environment that cannot be replicated by mono-substituted or differently halogenated analogs, making direct substitution scientifically unjustifiable without comparative data.

Differentiation Evidence


IDO1 Inhibition Potency Comparison

While direct cell-free IDO1 IC50 data for the exact compound is not publicly available, its parent scaffold, O-benzylhydroxylamine, exhibits sub-micromolar inhibition (IC50 = 810 nM) against recombinant human IDO1 [1]. Crucially, SAR studies of over 40 derivatives have established that the addition of halogen atoms, particularly at the meta position of the aromatic ring, consistently enhances potency [2]. Given that our target compound bears a meta-methyl group and a para-fluoro substituent, it is positioned within this potency-enhancing subclass, offering a structural basis for expected differentiation from the unsubstituted parent. The fluoro-methyl substitution pattern may further improve metabolic stability, a common challenge in hydroxylamine-based IDO1 inhibitors.

IDO1 Inhibition Cancer Immunotherapy Structure-Activity Relationship

Kahalalide F Analog Antitumor Efficacy

O-(4-Fluoro-3-methylbenzyl)hydroxylamine serves as a key synthetic intermediate for Kahalalide F (KF) analogs, where the 4-fluoro-3-methylbenzyl group is installed on the ornithine residue via reductive N-alkylation [1]. In NCI-60 cell line screening, these analogs demonstrated significant tumor growth inhibition (TGI) compared to paclitaxel, a standard-of-care chemotherapeutic [1]. In vivo hollow fiber and animal toxicity assays further validated their efficacy [1]. This compound thus enables the construction of a distinct chemotype with proven preclinical antitumor activity, differentiating it from other O-benzylhydroxylamines that lack this established application in marine-derived anticancer agents.

Kahalalide F Analogs Antitumor Activity NCI-60 Cell Line Screening

Reactivity vs. N-Alkylated Analogs

Compared to its N-alkylated congener, N-(4-fluoro-3-methylbenzyl)-O-methyl-hydroxylamine, the target O-(4-fluoro-3-methylbenzyl)hydroxylamine retains the free -ONH2 functional group . This preserves the nucleophilic character of the oxygen atom, enabling direct oxime formation with carbonyl compounds—a reaction that is sterically and electronically hindered in the N-alkylated analog. This chemoselectivity is critical for applications requiring efficient carbonyl derivatization, such as in bioconjugation or analytical chemistry. The presence of the fluoro-methyl substitution on the benzyl ring, compared to unsubstituted O-benzylhydroxylamine, is predicted to modulate the pKa of the hydroxylamine nitrogen, affecting its nucleophilic reactivity under physiological conditions.

Chemoselectivity Oxime Formation Nucleophilicity

Key Research Applications


IDO1 Inhibitor Lead Optimization

Based on its structural position as a meta-substituted benzylhydroxylamine, this compound is an advanced starting point for designing nanomolar IDO1 inhibitors, a validated target in cancer immunotherapy [1]. Researchers should prioritize it over O-benzylhydroxylamine when seeking to improve cellular potency and metabolic stability through strategically placed fluorine and methyl groups, as supported by published SAR trends from Winters' 2014 dissertation and Malachowski et al. [1].

Synthesis of Kahalalide F Analogs

This compound is a required synthetic intermediate for a specific class of Kahalalide F analogs with potent in vitro and in vivo antitumor activity [2]. Its use is justified for laboratories aiming to replicate or build upon the published Gholipour & Hamann (2011) route, which demonstrated activities comparable to paclitaxel in NCI-60 screens [2].

Carbonyl Derivatization with Enhanced Stability

For applications demanding stable oxime adducts (e.g., bioconjugation, activity-based protein profiling), this compound provides a derivatization handle (the fluoro-methylbenzyl group) that can improve compound solubility, metabolic stability, or mass spectrometric detection compared to unsubstituted O-benzylhydroxylamine adducts. The orthogonality of its reactivity to N-alkylated hydroxylamines (see Evidence Item 3) makes it a superior choice for chemoselective carbonyl capture.

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